N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide
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Overview
Description
The compound "N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide" is a complex molecule that likely exhibits interesting chemical and biological properties due to its structural features. It contains a pyrimidine ring, which is a common motif in many pharmaceuticals, and a thiazole moiety, which is known for its presence in various biologically active compounds. The dimethylamino groups suggest potential for interaction with biological systems, possibly through hydrogen bonding or ionic interactions.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, a study describes the synthesis of pyrimidine-triazole derivatives from a morpholin-3-one molecule through a multistep process, with confirmation of structures by spectroscopic techniques . Another study reports the synthesis of pyrimido[2,1-b][1,3]benzothiazole derivatives from 2-amino-6-methoxybenzothiazole and bis(methylthio)methylene malononitrile, indicating the versatility of pyrimidine and thiazole moieties in synthetic chemistry . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for "N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of substituents on the pyrimidine ring can significantly influence the molecule's properties and interactions. For example, the study on pyrimido[4,5-d]pyrimidine derivatives highlights the importance of substituents in the synthesis and the resulting molecular structure . The dimethylamino groups in the compound of interest would likely contribute to its electronic properties and potential for forming non-covalent interactions.
Chemical Reactions Analysis
Pyrimidine and thiazole derivatives are known to undergo various chemical reactions. The reactivity of such compounds can be exploited to create a diverse array of derivatives with potential biological activities. For instance, the reaction of aminouracil with heterocumulenes to form pyrimido[4,5-d]pyrimidine derivatives demonstrates the reactivity of the pyrimidine ring system . The compound may also undergo similar reactions, which could be useful in further functionalization or in the development of new compounds with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine and thiazole derivatives are influenced by their molecular structures. The presence of dimethylamino groups is likely to affect the solubility and may enhance the interaction with biological targets due to their basic nature. The study correlating antimicrobial activity with topological indices suggests that the molecular structure, including the presence of specific functional groups, plays a significant role in determining the biological activity of such compounds . The physical properties such as melting point, solubility, and stability of the compound "N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide" would be important for its practical applications and could be inferred from related compounds in the literature.
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-12-15(27-18(21-12)13-9-7-6-8-10-13)17(26)22-14-11-20-19(25(4)5)23-16(14)24(2)3/h6-11H,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFMRVMRQHBEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide |
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